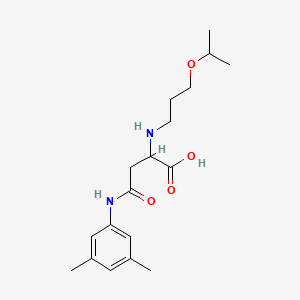

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,5-dimethylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-12(2)24-7-5-6-19-16(18(22)23)11-17(21)20-15-9-13(3)8-14(4)10-15/h8-10,12,16,19H,5-7,11H2,1-4H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVVAURAGZPLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and case analyses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a dimethylphenyl group and an isopropoxypropyl amino moiety, which may contribute to its biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | GSK-3 inhibition |

| Compound B | HeLa | 3.8 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it has been suggested that it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and neurodegeneration.

Case Study: GSK-3 Inhibition

A study reported that structurally similar compounds demonstrated potent inhibition of GSK-3 with IC50 values below 1 µM, suggesting that the compound may also possess similar inhibitory properties .

The proposed mechanism for the biological activity of this compound involves modulation of key signaling pathways. The dimethylphenyl group likely enhances lipophilicity, facilitating cellular uptake and interaction with target proteins involved in cell signaling.

- Inhibition of GSK-3 : By inhibiting GSK-3, the compound may promote the accumulation of β-catenin in the nucleus, leading to enhanced transcription of target genes involved in cell survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4-Oxobutanoic Acid Derivatives

The target compound shares a 4-oxobutanoic acid backbone with several pharmacologically active analogs. Key comparisons include:

| Compound Name | Substituent R<sup>1</sup> | Substituent R<sup>2</sup> | Pharmacological Activity | Key Findings |

|---|---|---|---|---|

| 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | 3,5-Dimethylphenyl | 3-Isopropoxypropyl | Not explicitly reported | Hypothesized to balance lipophilicity and solubility |

| 3-(4-Phenoxybenzoyl)propionic acid derivatives | 4-Phenoxybenzoyl | Alkyl/aryl groups | Hypolipidemic | Enhanced activity with bulky aryl groups |

| 3-Benzoylpropionic acid derivatives | Benzoyl or substituted benzoyl | Alkyl chains (e.g., methyl, propyl) | Antiarthritic | Lipophilic R<sup>2</sup> groups improve potency but reduce solubility |

Substituent Effects on Pharmacological Activity

- Aromatic Substituents (R<sup>1</sup>): The 3,5-dimethylphenyl group in the target compound contrasts with phenoxybenzoyl or benzoyl groups in analogs. Bulky aryl substituents, such as phenoxybenzoyl, are linked to enhanced hypolipidemic activity due to improved target binding . However, dimethylphenyl groups may offer a balance between steric hindrance and metabolic stability.

- Alkoxy/Alkylamino Substituents (R<sup>2</sup>): The 3-isopropoxypropyl chain in the target compound differs from simpler alkyl groups (e.g., methyl or propyl) in antiarthritic analogs. Longer, branched chains (e.g., isopropoxypropyl) may enhance membrane permeability but could reduce aqueous solubility compared to shorter chains .

Pharmacological and Physicochemical Properties

- Hypolipidemic Potential: Analogs like 3-(4-phenoxybenzoyl)propionic acid demonstrate significant triglyceride-lowering effects in rodent models .

Anti-Inflammatory/Antiarthritic Activity:

Studies on 3-benzoylpropionic acid derivatives highlight the importance of lipophilic R<sup>2</sup> groups (e.g., propyl) in suppressing adjuvant-induced arthritis . The target compound’s isopropoxypropyl group, while bulkier, may extend half-life but require formulation optimization to mitigate solubility limitations.- Solubility and Bioavailability: The isopropoxypropyl substituent introduces ether and tertiary amino functionalities, which may improve solubility relative to purely hydrocarbon chains. However, this contrasts with analogs bearing polar groups (e.g., carboxylates), which exhibit higher aqueous solubility but poorer tissue penetration .

Q & A

Q. What are the key synthetic challenges and optimization strategies for 4-((3,5-dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid?

Answer: The synthesis involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Critical challenges include:

- Selectivity: Competing reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (60–80°C) .

- Catalysts: Use of coupling agents like HATU or DCC to enhance amide bond yield .

- Purification: Reverse-phase HPLC or column chromatography to isolate the target compound from byproducts .

- Yield Optimization: Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR to verify the 3,5-dimethylphenyl and isopropoxypropyl substituents, with key signals at δ 6.7–7.1 ppm (aromatic protons) and δ 1.2 ppm (isopropyl CH3) .

- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., calculated for C19H27N2O4: 359.20 g/mol) and detect impurities .

- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Answer: Comparative studies on analogs (e.g., dichlorophenyl, fluorophenyl) reveal:

- 3,5-Dimethylphenyl Group: Enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .

- Isopropoxypropyl Chain: Introduces steric bulk, which could modulate receptor binding kinetics. Replacements with morpholinopropyl () or furanylmethyl () alter pharmacokinetics (e.g., metabolic stability) .

- Oxobutanoic Acid Backbone: Critical for hydrogen bonding with target enzymes (e.g., kinases or proteases). Methylation at the oxo group abolishes activity in related compounds .

Q. What computational approaches are recommended to predict target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or EGFR kinases). Focus on the oxobutanoic acid’s carboxylate group binding to catalytic lysine or arginine residues .

- MD Simulations: Assess binding stability (50–100 ns trajectories) and quantify free energy changes (MM-PBSA) .

- QSAR Models: Train on analogs (e.g., fluorophenyl derivatives in ) to predict IC50 values against inflammation or cancer targets .

Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC50 values) across studies?

Answer:

- Standardized Assays: Validate activity using orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .

- Control Experiments: Test for off-target effects (e.g., redox activity of the oxobutanoic group) using ROS scavengers .

- Meta-Analysis: Compare structural analogs (e.g., dichlorophenyl vs. dimethylphenyl) to identify substituent-specific trends .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition kinetics .

- Cellular Uptake: Radiolabel the compound (e.g., 14C at the methyl group) or use LC-MS to quantify intracellular concentrations .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) with EC50 determination via MTT assays .

Q. How should stability studies (e.g., plasma or metabolic stability) be designed?

Answer:

- Plasma Stability: Incubate with human plasma (37°C, 24h) and monitor degradation via LC-MS. The isopropoxypropyl group may confer resistance to esterases compared to morpholinopropyl analogs .

- Microsomal Assays: Use liver microsomes + NADPH to identify metabolites (e.g., oxidation at the dimethylphenyl group) .

Data Interpretation and Validation

Q. What statistical methods are critical for validating SAR studies?

Answer:

- Multivariate Analysis: PCA or PLS regression to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

- Dose-Response Curves: Fit using nonlinear regression (e.g., GraphPad Prism) to calculate Hill coefficients and assess cooperativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.